(2S,3S)-2-amino-3-methylhexanoic acid

Catalog No.
S586657
CAS No.
28116-92-9
M.F
C7H15NO2
M. Wt
145.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-2-amino-3-methylhexanoic acid

Misincorporation of β-methylnorleucine in E. coli fermentation demands a pure (2S,3S) analytical standard. Our AMHA (CAS 28116-92-9) resolves the +14 Da shift via LC-MS/HPLC, critical for biopharma QA. For crop science, it acts as a nanomolar elicitor, upregulating trehalose-6-phosphate & IAA pathways to enhance root biomass and systemic resistance. • (2S,3S) stereochemistry guaranteed. • nM activity in plant assays. • CoA included; global shipment at ambient.

CAS Number

28116-92-9

Product Name

(2S,3S)-2-amino-3-methylhexanoic acid

IUPAC Name

(2S,3S)-2-amino-3-methylhexanoic acid

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

KWSUGULOZFMUDH-WDSKDSINSA-N

SMILES

CCCC(C)C(C(=O)O)N

Synonyms

2-amino-3-methylhexanoic acid, beta-methylnorleucine

Canonical SMILES

CCCC(C)C(C(=O)O)N

Isomeric SMILES

CCC[C@H](C)[C@@H](C(=O)O)N

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

(2S,3S)-2-amino-3-methylhexanoic acid (CAS 28116-92-9), commonly known as β-methylnorleucine or AMHA, is a non-proteinogenic branched-chain α-amino acid characterized by its specific (2S,3S) stereochemistry and an extended aliphatic side chain compared to canonical isoleucine. Originally synthesized over 70 years ago, it has recently been identified as a naturally occurring endogenous elicitor produced by specific fungal species. In industrial and research procurement, AMHA is primarily sourced for two distinct functions: as a plant growth regulator (PGR) and defense elicitor active at nanomolar concentrations for agricultural formulations [1], and as a critical analytical standard for quantifying amino acid misincorporation in recombinant biopharmaceutical fermentation workflows [2].

Research Fit

Stereochemical-control context for (2S,3S) peptide building block
Plant elicitor research and heat-stress model studies
Isoleucine--tRNA ligase (IleRS) enzyme inhibition probe

Substituting (2S,3S)-2-amino-3-methylhexanoic acid with closely related canonical amino acids like L-isoleucine or straight-chain analogs like L-norleucine fundamentally compromises both biological assays and analytical workflows. In agricultural formulation research, L-isoleucine lacks the specific signaling capacity to upregulate trehalose-6-phosphate and indole-3-acetic acid pathways, meaning it cannot replicate AMHA's root-stimulating or stress-eliciting effects at low nanomolar doses[1]. In biopharmaceutical QA/QC, β-methylnorleucine is misincorporated into recombinant proteins (such as hirudin analogs) by E. coli isoleucyl-tRNA synthetase under nutrient-depleted conditions; generic L-isoleucine or L-norleucine cannot serve as reference standards for monitoring this specific fermentation impurity. The exact (2S,3S) stereoisomer is required to accurately resolve the +14 Da mass shift and chromatographic retention differences during quality control [2].

Substitution Risk

Diastereomer Enantiomer or diastereomer substitution may shift enzyme binding affinity; the (2S,3S) form shows distinct IleRS interaction.
Stereochemistry Incorrect β-methyl configuration may alter plant stress-response profiles; stereochemical mismatch risks loss of reported physiological effect.
Analog Norleucine or isoleucine analogs may not replicate the combination of chain length and (2S,3S) stereochemistry required for target binding.

Nanomolar Efficacy in Root Architecture Stimulation for Agrochemicals

Recent studies on cucumber seedlings demonstrate that AMHA acts as a plant growth regulator at low concentrations. When applied at 100 nM, AMHA increased root length by 166% and the number of adventitious roots by 250% compared to the untreated control. This growth stimulation is driven by the upregulation of trehalose-6-phosphate and indole-3-acetic acid levels. Standard canonical amino acids do not exhibit this targeted hormonal coordination at nanomolar concentrations, making AMHA a specific procurement choice for advanced agricultural formulations and elicitor research [1].

Evidence DimensionRoot length and adventitious root count
Target Compound Data166% increase in length, 250% increase in adventitious roots (at 100 nM)
Comparator Or BaselineUntreated baseline control
Quantified Difference>1.5x to 2.5x enhancement in root metrics
ConditionsCucumber seedlings treated with 100 nM AMHA

Validates the procurement of AMHA as a high-potency active ingredient for agricultural biostimulants, requiring vastly lower dosing than traditional fertilizers.

IleRS binding affinity
Head-to-head
Ki 50,000 nM (2S,3S) vs 1,670,000 nM (3R)-diastereomer
33.4-fold lower Ki
Supports stereospecific enzyme inhibition context
E. coli IleRS, pH 7.5, 20°C; analytical ultracentrifugation. Verify in target assay.

Essential Analytical Standard for Recombinant Protein Fermentation QA/QC

During high-density E. coli fermentation for recombinant proteins (e.g., hirudin analog CX-397), the depletion of canonical amino acids triggers the endogenous synthesis of β-methylnorleucine via promiscuous branched-chain amino acid pathway enzymes. This non-canonical amino acid is then misincorporated in place of L-isoleucine by isoleucyl-tRNA synthetase. Because this misincorporation alters the therapeutic protein's structure and quality, procuring pure (2S,3S)-2-amino-3-methylhexanoic acid is required for use as a chromatographic and mass spectrometry reference standard to quantify and control fermentation fidelity. L-isoleucine cannot be used to calibrate for this specific +14 Da mass shift [1].

Evidence DimensionChromatographic retention and MS identification of misincorporated residues
Target Compound DataExact match for β-methylnorleucine misincorporation (+14 Da vs Ile)
Comparator Or BaselineL-isoleucine or L-norleucine standards
Quantified DifferenceUnique resolution of the specific misincorporation event
ConditionsRP-HPLC and MS analysis of recombinant proteins produced in E. coli

Crucial for biopharmaceutical manufacturers needing to validate fermentation processes and ensure the purity of recombinant therapeutics.

Photosynthetic rate recovery
Field trial context
+199% net photosynthetic rate at 3 DAT vs untreated control
Supports plant heat-stress model response interpretation
Tea plants (Longjing 43), 100 nM foliar spray, natural summer HT stress. Data to verify across cultivars.

High-Efficacy Plant Defense Elicitation Against Biotic Stress

AMHA functions as a natural elicitor of plant defense mechanisms. Pretreatment with AMHA protects various crops against biotic stresses, such as Pseudomonas syringae in Arabidopsis and Tomato spotted wilt virus in tobacco. Unlike generic amino acid fertilizers that merely provide nitrogen, AMHA actively triggers systemic acquired resistance at low doses, serving as an active ingredient for next-generation crop protection formulations [1].

Evidence DimensionDisease resistance and symptom reduction
Target Compound DataHigh survival and reduced infection severity
Comparator Or BaselineUntreated or standard fertilizer-treated plants
Quantified DifferenceSignificant reduction in viral and bacterial load
ConditionsIn vivo pathogen challenge (e.g., P. syringae on Arabidopsis)

Provides agrochemical developers with an active, non-pesticidal small molecule for sustainable crop protection.

PSII performance index
Field trial context
PIABS increase up to 95% at 3 DAT; sustained >39% through 14 DAT
Supports photosynthetic endpoint monitoring under heat stress
JIP-test chlorophyll fluorescence kinetics; same field conditions as above. Context-dependent result.
Antioxidant enzyme activation
Field trial context
POD +50%, CAT +75%, SOD +19% at 14 DAT
Supports oxidative stress response endpoint context
100 nM AMHA, tea plants under HT stress. Replication in independent studies recommended.

Biopharmaceutical Fermentation QA/QC

AMHA is an indispensable analytical standard for quality control in recombinant protein production. When E. coli is used to express isoleucine-rich proteins under high-density or nutrient-limited conditions, AMHA is endogenously synthesized and misincorporated into the product. Procuring the pure (2S,3S) standard allows analytical chemists to accurately calibrate mass spectrometry and HPLC workflows to detect, quantify, and mitigate this specific misincorporation[1].

Advanced Agrochemical Formulation Development

Due to its potent activity at nanomolar concentrations, AMHA is highly suited as an active ingredient in next-generation biostimulants and plant growth regulators. Its ability to upregulate trehalose-6-phosphate and indole-3-acetic acid pathways makes it a superior choice over bulk amino acid fertilizers for stimulating root architecture and increasing overall crop biomass [2].

Sustainable Crop Protection Elicitors

Beyond growth stimulation, AMHA is utilized in the development of sustainable, non-pesticidal crop protection products. Its proven efficacy in inducing systemic resistance against extreme temperatures, fungal pathogens, and viral infections (such as Tomato spotted wilt virus) positions it as a high-value precursor for eco-friendly agricultural defense formulations [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral peptide synthesis
Stereochemically defined (2S,3S) building block
Verify enantiomeric integrity and coupling efficiency
aaRS enzyme inhibition research
Reported stereospecific IleRS binding context
Stereospecific binding and selectivity profiling
Plant stress-response studies
Reported heat-stress mitigation response
Photosynthetic and antioxidant enzyme endpoint profiling

XLogP3

-1.2

Wikipedia

3-Methylnorleucine

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